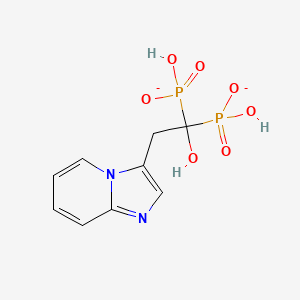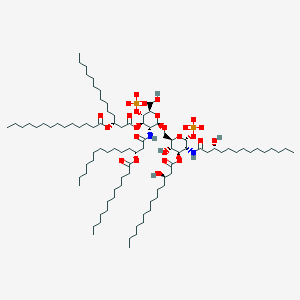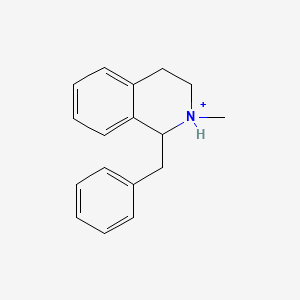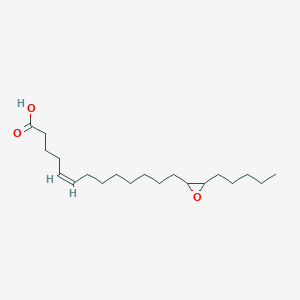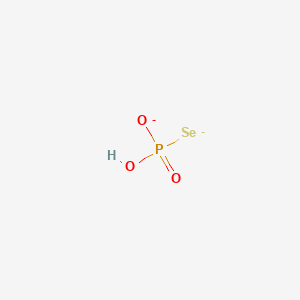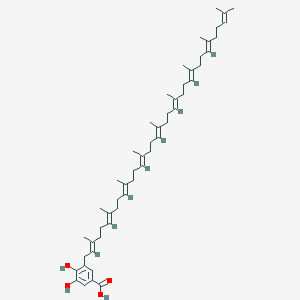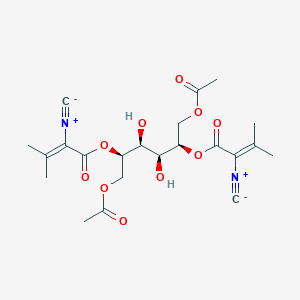
Maculansin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di-O-acetyl-2,5-bis-O-(2-isocyano-3-methyl-2-butenoyl)-D-mannitol is an organooxygen compound. It derives from a tetracarboxylic acid.
Maculansin A is a natural product found in Leptosphaeria maculans with data available.
Scientific Research Applications
Structure and Biological Activity
Maculansin A, a phytotoxin produced by the phytopathogenic fungus Leptosphaeria maculans, has been identified as a unique derivative of mannitol with an unusual chromophore. This compound was found to be more toxic to plants resistant to L. maculans than to susceptible plants, like canola. Interestingly, it does not elicit the production of phytoalexins in these plants, indicating a specific mode of action (Pedras & Yu, 2008).
Genomic Insights into Leptosphaeria maculans
Research on L. maculans, the source of this compound, reveals its significant role as a pathogen of Brassica crops, causing stem canker. Studies on its genome and reproductive behavior have provided insights into its evolutionary potential and the genetic basis of its interactions with host plants. This research is crucial for understanding the role of this compound in the pathogen's life cycle and its impact on crops (Rouxel et al., 2005).
Genetic Variability and Mating Type Distribution
Investigations into the genetic structure of L. maculans populations have revealed a high level of gene diversity and genotypic diversity. Understanding this variability is key to managing diseases caused by L. maculans and, by extension, the role of this compound in these diseases (Gout et al., 2006).
Avirulence Genes and Plant Interactions
Studies on avirulence genes in L. maculans have helped understand its pathogenicity mechanisms. This compound, as a phytotoxin, might be influenced by these genetic factors, affecting its role in plant-pathogen interactions (Parlange et al., 2009).
Transcriptomic Analysis in Pathogenic Interactions
Transcriptomic analyses of L. maculans during its interactions with canola provide a deeper understanding of the genes regulating its pathogenic phases, potentially including the biosynthesis and action of this compound (Sonah et al., 2016).
Properties
Molecular Formula |
C22H28N2O10 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-1,6-diacetyloxy-3,4-dihydroxy-5-(2-isocyano-3-methylbut-2-enoyl)oxyhexan-2-yl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C22H28N2O10/c1-11(2)17(23-7)21(29)33-15(9-31-13(5)25)19(27)20(28)16(10-32-14(6)26)34-22(30)18(24-8)12(3)4/h15-16,19-20,27-28H,9-10H2,1-6H3/t15-,16-,19-,20-/m1/s1 |
InChI Key |
XQBSOXRYXYNGRH-XNFNUYLZSA-N |
Isomeric SMILES |
CC(=C(C(=O)O[C@H](COC(=O)C)[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
Canonical SMILES |
CC(=C(C(=O)OC(COC(=O)C)C(C(C(COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
Synonyms |
maculansin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



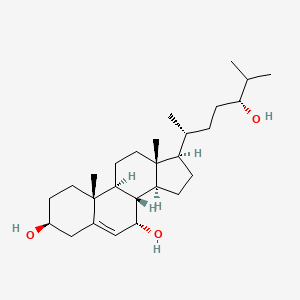

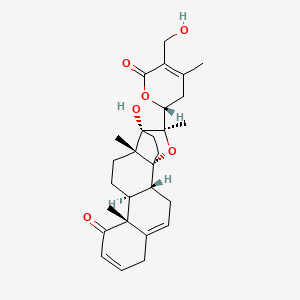

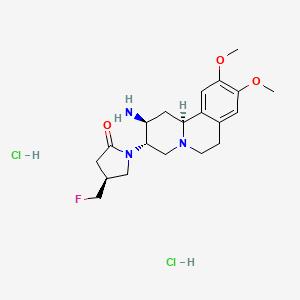
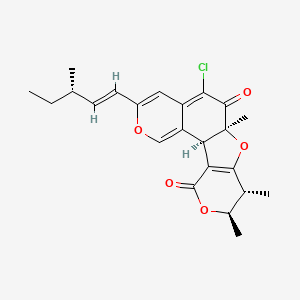
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)
